molecular formula C14H18N4O B13208522 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine

Cat. No.: B13208522
M. Wt: 258.32 g/mol
InChI Key: QTEWSPNIERTTFZ-UHFFFAOYSA-N
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Description

PEP , is a chemical compound with the following structure:

Structure: C14H18N4O\text{Structure: } \text{C}_{14}\text{H}_{18}\text{N}_4\text{O} Structure: C14​H18​N4​O

It consists of a piperazine ring linked to an oxadiazole moiety through an ethyl group. The phenyl substituent on the oxadiazole ring adds aromatic character to the compound.

Preparation Methods

Synthetic Routes: PEP can be synthesized through various methods. One common approach involves the reaction of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone with piperazine in the presence of a base. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of PEP.

Reaction Conditions:

    Reagents: 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone, piperazine, base (e.g., potassium carbonate)

    Solvent: Organic solvent (e.g., DMF, DMSO)

    Temperature: Typically at reflux

    Yield: Good yields can be achieved.

Industrial Production: PEP is not widely produced industrially, but its synthesis can be scaled up using similar methods.

Chemical Reactions Analysis

PEP undergoes several reactions:

    Oxidation: PEP can be oxidized to form its corresponding N-oxide.

    Reduction: Reduction of the oxadiazole ring leads to the formation of the corresponding dihydro derivative.

    Substitution: PEP can undergo nucleophilic substitution reactions at the piperazine nitrogen or the oxadiazole nitrogen.

    Major Products: The N-oxide and dihydro derivatives are common products.

Scientific Research Applications

PEP has diverse applications:

    Medicine: It exhibits potential pharmacological activities, including anticonvulsant and anxiolytic effects.

    Chemistry: PEP serves as a building block for designing novel compounds.

    Biology: It may have biological activity due to its structural features.

Mechanism of Action

The exact mechanism of PEP’s effects remains under investigation. It likely interacts with specific receptors or enzymes, modulating cellular processes.

Comparison with Similar Compounds

PEP shares similarities with other oxadiazole-containing compounds, such as:

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H18N4O/c1-11(18-9-7-15-8-10-18)14-16-13(17-19-14)12-5-3-2-4-6-12/h2-6,11,15H,7-10H2,1H3

InChI Key

QTEWSPNIERTTFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)N3CCNCC3

Origin of Product

United States

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